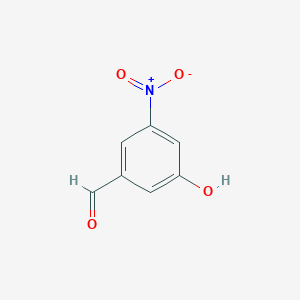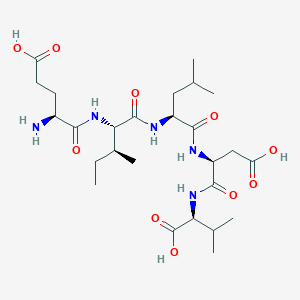
3-Hydroxy-5-nitrobenzaldehyde
Descripción general
Descripción
3-Hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4 . It has an average mass of 167.119 Da and a monoisotopic mass of 167.021851 Da .
Synthesis Analysis
The synthesis of 3-Hydroxy-5-nitrobenzaldehyde has been reported in the literature. For instance, one method involves the reaction of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent comprising zinc chloride, water, and hydrogen chloride . Another study reported the condensation of 3,4-hydroxy-5-nitrobenzaldehyde with 2-cyanoacetic acid .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5-nitrobenzaldehyde consists of a benzene ring substituted with a hydroxy group, a nitro group, and an aldehyde group . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 322.8±32.0 °C at 760 mmHg, and a flash point of 148.6±13.6 °C .Chemical Reactions Analysis
While specific chemical reactions involving 3-Hydroxy-5-nitrobenzaldehyde are not detailed in the retrieved sources, aromatic nitro compounds like this one play a unique role in the synthesis of drugs and pharmaceutically oriented molecules .Physical And Chemical Properties Analysis
3-Hydroxy-5-nitrobenzaldehyde has a density of 1.5±0.1 g/cm3, a boiling point of 322.8±32.0 °C at 760 mmHg, and a flash point of 148.6±13.6 °C . It also has a molar refractivity of 41.4±0.3 cm3, a polar surface area of 83 Å2, and a molar volume of 111.4±3.0 cm3 .Aplicaciones Científicas De Investigación
- Application Summary : This study aimed to synthesize molybdenum complexes coordinated with an aroyl hydrazone-type ligand, which was generated through the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide . These complexes were tested as catalysts in the epoxidation of cyclooctene and the oxidation of linalool .
- Methods of Application : The synthesis yielded two types of mononuclear complexes, specifically [MoO 2 (L) (MeOH)] and [MoO 2 (L) (H 2 O)], as well as a bipyridine-bridged dinuclear complex . These entities were characterized using a suite of analytical techniques, including attenuated total reflectance infrared spectroscopy (IR-ATR), elemental analysis (EA), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (SCXRD) .
- Results or Outcomes : The water-coordinated mononuclear complex, [MoO 2 (L) (H 2 O)], demonstrated superior electrical and catalytic properties .
- Application Summary : The research work is about the synthesis of the novel Schiff base obtained by the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with 3-fluoroaniline .
- Methods of Application : The synthesized compound is characterized by IR spectroscopy and single crystal X-rays diffraction (SC-XRD) technique . Hirshfeld surface analysis is performed to shield more light on the intermolecular interactions .
- Results or Outcomes : The research work provides insights into the synthesis, characterizations, supramolecular assembly exploration by Hirshfeld surface analysis and computational study of a new Schiff base derived from the 2-hydroxy-5-nitrobenzaldehyde .
Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide
Synthesis and Characterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde
- Application Summary : 2-Hydroxy-5-nitrobenzaldehyde is a nitroaromatic compound used to prepare Schiff base ligands . The interaction of 2-hydroxy-5-nitrobenzaldehyde and chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system was studied .
- Methods of Application : The synthesis of Schiff base ligands involves the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with an appropriate amine .
- Results or Outcomes : The study provides insights into the interactions of 2-hydroxy-5-nitrobenzaldehyde and chlorogenic acid with the components of the rat hepatic glucose 6-phosphatase system .
- Application Summary : 4-Hydroxy-3-nitrobenzaldehyde was used in the synthesis of 4-hydroxy-3-nitrocinnamic acid and solvated benzohydrazone derivatives .
- Methods of Application : The synthesis involves the reaction of 4-Hydroxy-3-nitrobenzaldehyde with appropriate reagents .
- Results or Outcomes : The study provides insights into the synthesis of 4-hydroxy-3-nitrocinnamic acid and solvated benzohydrazone derivatives .
- Application Summary : 3-Methoxy-2-nitrobenzaldehyde was used in the synthesis of 8-hydroxyquinazoline, methy-3-methoxyanthranilate and 3-methoxy-2-nitrobenzylidene bis formamide .
- Methods of Application : The synthesis involves the reaction of 3-Methoxy-2-nitrobenzaldehyde with appropriate reagents .
- Results or Outcomes : The study provides insights into the synthesis of 8-hydroxyquinazoline, methy-3-methoxyanthranilate and 3-methoxy-2-nitrobenzylidene bis formamide .
Synthesis of Schiff Base Ligands
Synthesis of 4-Hydroxy-3-Nitrocinnamic Acid and Solvated Benzohydrazone Derivatives
Synthesis of 8-Hydroxyquinazoline, Methy-3-Methoxyanthranilate and 3-Methoxy-2-Nitrobenzylidene Bis Formamide
- Synthesis of 8-Hydroxyquinazoline, Methy-3-Methoxyanthranilate and 3-Methoxy-2-Nitrobenzylidene Bis Formamide
- Application Summary : 3-Methoxy-2-nitrobenzaldehyde was used in the synthesis of 8-hydroxyquinazoline, methy-3-methoxyanthranilate and 3-methoxy-2-nitrobenzylidene bis formamide .
- Methods of Application : The synthesis involves the reaction of 3-Methoxy-2-nitrobenzaldehyde with appropriate reagents .
- Results or Outcomes : The study provides insights into the synthesis of 8-hydroxyquinazoline, methy-3-methoxyanthranilate and 3-methoxy-2-nitrobenzylidene bis formamide .
Safety And Hazards
Direcciones Futuras
The synthesis and study of biologically active compounds like 3-Hydroxy-5-nitrobenzaldehyde remain one of the most important and developing areas of organic and medicinal chemistry . Future research may focus on reducing costs and environmental impact during industrial production, as well as exploring new methods for their synthesis .
Propiedades
IUPAC Name |
3-hydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGPTXBGYDEOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441947 | |
| Record name | 3-HYDROXY-5-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-nitrobenzaldehyde | |
CAS RN |
193693-95-7 | |
| Record name | 3-HYDROXY-5-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)


